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Abstract

eCF506, also known as NXP900, is a potent and highly selective, orally bioavailable inhibitor of
Src family kinases (SFKSs), with a sub-nanomolar IC50 value against Src and YES1.[1][2][3] Its
unique mechanism of action, which involves locking the kinase in its native, inactive
conformation, inhibits both the catalytic and scaffolding functions of Src.[4][5][6] This mode of
inhibition leads to superior efficacy and tolerability in preclinical cancer models compared to
other Src inhibitors.[4][5] While current research has predominantly focused on its oncological
applications, the fundamental role of Src family kinases in a multitude of cellular processes
suggests a broader therapeutic potential for eCF506 in various non-cancerous pathologies.
This document provides an in-depth technical overview of eCF506, its mechanism of action,
and explores its potential applications in non-cancer research based on its demonstrated
biological activity and the known roles of its targets.

Mechanism of Action

eCF506 is a Type 1.5 kinase inhibitor, distinguished by its ability to bind to and stabilize the
inactive conformation of Src.[3][7] This contrasts with many other Src inhibitors, such as
dasatinib, which bind to the active "open" conformation.[3][7] By locking Src in its "closed"
state, eCF506 not only prevents the phosphorylation of downstream substrates but also
disrupts the scaffolding function of Src, thereby inhibiting its interaction with partner proteins
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like Focal Adhesion Kinase (FAK).[4][5][6] This dual inhibition of both enzymatic and scaffolding
functions contributes to its high potency and selectivity.[4][8]
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Caption: Mechanism of action of eCF506, highlighting its unique ability to lock Src in an
inactive conformation, thereby inhibiting both kinase and scaffolding functions, in contrast to
Type 1 inhibitors like dasatinib.

Quantitative Data Summary

The following tables summarize the key quantitative data for eCF506 from preclinical studies.

Table 1: In Vitro Potency of eCF506

Target IC50 (nM) Assay Type Reference
Src <0.5 Cell-free assay [1]

YES1 0.47 Not specified [2][3]

ABL >475 Not specified [2]

Table 2: Antiproliferative Activity (GI150) of eCF506 in
Cancer Cell Lines

Cell Line Cancer Type GI50 (nM) Reference

Alectinib-sensitive
NCI-H2228 83 [7]
Lung Cancer

Alectinib-resistant
H2228-ALR1-4 5.8-16 [7]
Lung Cancer

Osimertinib-sensitive
PC9 605 [7]
Lung Cancer

Osimertinib-resistant
PC9-OR1, OR3 826-4665 [7]
Lung Cancer

Table 3: Selectivity of eCF506 in Non-Malighant Cells
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Comparison
Cell Line Cell Type EC50 (uM) (Dasatinib Reference
EC50 pM)

Non-malignant )
MCF10A o >10 Low micromolar [4]
breast epithelial

Potential Non-Cancer Applications

While clinical development is focused on oncology, the central role of Src family kinases in
various physiological and pathological processes suggests potential therapeutic applications
for eCF506 in non-cancerous diseases.

 Inflammatory and Autoimmune Diseases: Src is a key signaling molecule in immune cells. Its
inhibition could modulate inflammatory responses, making eCF506 a candidate for diseases
like rheumatoid arthritis or inflammatory bowel disease.

» Fibrotic Diseases: Src is implicated in the activation of fibroblasts and the deposition of
extracellular matrix, key processes in fibrosis. eCF506 could potentially mitigate fibrosis in
organs such as the lungs, liver, and kidneys.

» Neurological Disorders: Src kinases are involved in synaptic plasticity, and their
dysregulation has been linked to neurodegenerative diseases. Further research could
explore the utility of eCF506 in these conditions.

e Bone Diseases: Src plays a crucial role in osteoclast function and bone resorption. Inhibition
of Src by eCF506 could be a therapeutic strategy for osteoporosis and other bone-related
disorders.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Viability and Proliferation Assays

e Objective: To determine the concentration of eCF506 required to inhibit cell proliferation by
50% (GI50).

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7611940/
https://www.benchchem.com/product/b607266?utm_src=pdf-body
https://www.benchchem.com/product/b607266?utm_src=pdf-body
https://www.benchchem.com/product/b607266?utm_src=pdf-body
https://www.benchchem.com/product/b607266?utm_src=pdf-body
https://www.benchchem.com/product/b607266?utm_src=pdf-body
https://www.benchchem.com/product/b607266?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Methodology:

o Cells (e.g., breast cancer cell lines, non-malignant MCF10A cells) are seeded in 96-well
plates.[4][9]

o After allowing cells to adhere and enter the exponential growth phase (typically 24-48
hours), the medium is replaced with fresh medium containing a range of concentrations of
eCF506 (e.g., 0.001-10 pmol/L) or DMSO as a vehicle control.[4][9]

o Cells are incubated with the compounds for a specified period (e.g., 5 days or 120 hours).

[417]

o Cell viability is assessed using a suitable method, such as measuring intracellular ATP
levels.[7]

[e]

The GI50 values are calculated from the dose-response curves.[4]

Co-Immunoprecipitation for Src-FAK Binding

o Objective: To assess the effect of eCF506 on the interaction between Src and FAK.
» Methodology:

o MDA-MB-231 breast cancer cells are treated with eCF506 (e.g., 0.1 umol/L), a comparator
inhibitor (e.g., dasatinib 0.1 umol/L), or DMSO for a specified time (e.g., 6 hours).[4]

o Cells are lysed, and the lysates are incubated overnight with magnetic beads
functionalized with an anti-Src 1gG antibody.[4]

o The beads are separated, and the immunoprecipitated proteins are analyzed by Western
blot for the presence of Src and FAK.[4]

o Band intensities are quantified, normalized to the amount of immunoprecipitated Src, and
compared to the DMSO control.[4]

In Vivo Xenograft Studies

o Objective: To evaluate the anti-tumor efficacy and tolerability of eCF506 in a living model.
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o Methodology:

o Human cancer cell lines (e.g., KYSE70 esophageal squamous carcinoma cells) are
subcutaneously implanted into immunodeficient mice (e.g., CD1 Nude mice).[3]

o When tumors reach a specified volume, mice are randomized into treatment groups:
Vehicle control and NXP900 (e.g., 40 mg/kg).[3]

o The drug is administered orally once daily (QD) for a defined period (e.g., 28 days).[3]

o Tumor volume and mouse body weight are measured regularly (e.g., twice a week) to
assess efficacy and tolerability.[4][6]

Experimental Workflow for In Vivo Efficacy Study
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Caption: A generalized workflow for conducting in vivo xenograft studies to evaluate the
efficacy and tolerability of eCF506.

Conclusion and Future Directions
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eCF506 is a highly potent and selective Src inhibitor with a unique mechanism of action that
confers significant therapeutic advantages in preclinical cancer models. Its minimal impact on
non-malignant cells suggests a favorable safety profile.[4] While the current body of research is
heavily skewed towards oncology, the foundational role of Src family kinases in a wide array of
biological processes presents a compelling rationale for investigating eCF506 in non-
cancerous diseases. Future research should focus on exploring its efficacy in preclinical
models of inflammatory, fibrotic, and neurological disorders to unlock the full therapeutic
potential of this promising molecule.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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